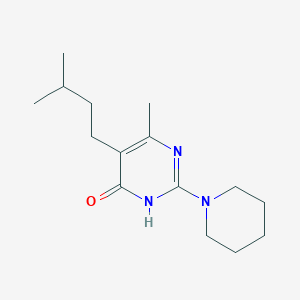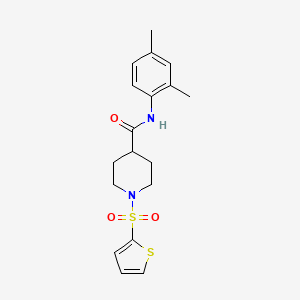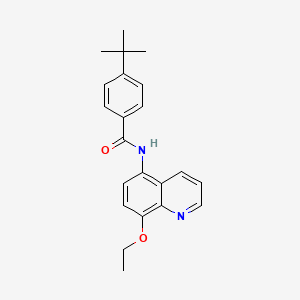
6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure includes a piperidine ring and a hydroxyl group, making it intriguing for both synthetic and biological studies.
6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol: belongs to the class of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds consist of two fused pyrimidine rings, each containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic methods for this compound may vary, common approaches involve cyclization reactions. One example is the reaction of a suitable precursor with a piperidine derivative under appropriate conditions.
Industrial Production: Industrial-scale production methods typically rely on efficient synthetic routes, optimization, and scalability. Unfortunately, detailed industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. For instance
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For oxidation, oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Major Products: The products formed depend on the reaction type and substituents. Detailed studies are needed to identify specific major products.
Wissenschaftliche Forschungsanwendungen
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic properties.
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Industry: Applications in dyes, pigments, or other specialty chemicals.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are necessary to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other pyrimidopyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, share structural features.
Uniqueness: Highlighting its uniqueness requires a detailed comparison with structurally related compounds.
Eigenschaften
Molekularformel |
C15H25N3O |
|---|---|
Molekulargewicht |
263.38 g/mol |
IUPAC-Name |
4-methyl-5-(3-methylbutyl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H25N3O/c1-11(2)7-8-13-12(3)16-15(17-14(13)19)18-9-5-4-6-10-18/h11H,4-10H2,1-3H3,(H,16,17,19) |
InChI-Schlüssel |
XMDFGCBEVHNCRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)N2CCCCC2)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11338819.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11338833.png)
![N-[2-(phenylsulfanyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11338851.png)

![2-Methyl-N-(4-methylphenyl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11338854.png)
![4-(3-bromophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11338859.png)
![6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11338867.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide](/img/structure/B11338875.png)
![Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxylate](/img/structure/B11338883.png)
![N-(4-bromophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11338884.png)
![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11338894.png)
![8,10-bis(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338908.png)

